molecular formula C19H16N2O7 B3541367 DIMETHYL 2-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}TEREPHTHALATE

DIMETHYL 2-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}TEREPHTHALATE

Cat. No.: B3541367
M. Wt: 384.3 g/mol
InChI Key: FDLCRTVMUHZTHR-CSKARUKUSA-N
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Description

DIMETHYL 2-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}TEREPHTHALATE is a complex organic compound with the molecular formula C17H14N2O7. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}TEREPHTHALATE typically involves the reaction of dimethyl terephthalate with 2-nitrobenzaldehyde under specific conditions. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through a condensation reaction to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in controlled environments. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the industrial synthesis include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 2-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}TEREPHTHALATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

DIMETHYL 2-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}TEREPHTHALATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of DIMETHYL 2-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The aromatic ring structure allows for π-π interactions with other aromatic systems, which can be crucial in biological systems and material science applications.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL 2-[(2-NITROBENZOYL)AMINO]TEREPHTHALATE
  • DIMETHYL 2-[(4-NITROPHENYL)SULFONYL]AMINO]TEREPHTHALATE
  • DIMETHYL 2-[(3-NITROBENZOYL)AMINO]TEREPHTHALATE

Uniqueness

DIMETHYL 2-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}TEREPHTHALATE is unique due to its specific structural configuration, which includes an E-configuration double bond and a nitro group positioned on the aromatic ring. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

dimethyl 2-[[(E)-3-(2-nitrophenyl)prop-2-enoyl]amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O7/c1-27-18(23)13-7-9-14(19(24)28-2)15(11-13)20-17(22)10-8-12-5-3-4-6-16(12)21(25)26/h3-11H,1-2H3,(H,20,22)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLCRTVMUHZTHR-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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